molecular formula C21H20O6 B7735244 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid

Cat. No.: B7735244
M. Wt: 368.4 g/mol
InChI Key: CTMKFNNWVARUPV-UHFFFAOYSA-N
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Description

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is a complex organic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid typically involves a multicomponent reaction. One common method includes the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid. The reaction proceeds in two steps: the initial interaction of the starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media . The structures of the obtained compound are confirmed using 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

Chemical Reactions Analysis

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound acts as a photosensitizer, absorbing light and transferring the energy to molecular oxygen, generating reactive oxygen species (ROS). These ROS can induce cellular damage, which is useful in photodynamic therapy for treating skin diseases .

Comparison with Similar Compounds

2-[6-Ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid is unique due to its specific substitution pattern and biological activity. Similar compounds include:

Properties

IUPAC Name

2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-4-13-5-10-17-16(11-13)18(22)20(26-12(2)21(23)24)19(27-17)14-6-8-15(25-3)9-7-14/h5-12H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTMKFNNWVARUPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=C(C2=O)OC(C)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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